

"solubility of 2-Iodo-5-(m-tolyl)oxazole in common organic solvents"

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Compound of Interest

Compound Name: 2-Iodo-5-(m-tolyl)oxazole

Cat. No.: B15328960

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Solubility Profile of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility characteristics of **2-Iodo-5-(m-tolyl)oxazole** in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this document outlines a predictive solubility profile based on the molecule's structural features and established principles of organic chemistry. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to guide researchers in obtaining empirical data.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of **2-Iodo-5-(m-tolyl)oxazole**, featuring a heterocyclic oxazole ring, an iodine atom, and a tolyl group, suggests a molecule with moderate polarity.

Structural Analysis:

- **Oxazole Ring:** The oxazole ring contains both oxygen and nitrogen atoms, contributing to its polarity and potential for hydrogen bonding as an acceptor.^[1]

- Iodine Atom: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some polar interactions.
- m-Tolyl Group: The tolyl (methylbenzene) group is nonpolar and will favor interactions with nonpolar solvents.

Based on this structure, **2-Iodo-5-(m-tolyl)oxazole** is predicted to exhibit the following solubility characteristics:

Table 1: Predicted Qualitative Solubility of **2-Iodo-5-(m-tolyl)oxazole** in Common Organic Solvents

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Moderately Soluble	The oxazole ring can act as a hydrogen bond acceptor. The overall polarity is balanced by the nonpolar tolyl group.
Polar Aprotic	Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	Soluble	These solvents can engage in dipole-dipole interactions with the polar oxazole ring and the iodo-substituent without the competing hydrogen bonding of the solvent itself.
Nonpolar Aprotic	Toluene, Hexane, Diethyl Ether	Sparingly Soluble to Insoluble	The nonpolar tolyl group will favor solubility, but the polar oxazole and iodo moieties will limit miscibility, especially in highly nonpolar solvents like hexane.
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble	These solvents have a good balance of polarity and ability to solvate a range of organic molecules, including those with moderate polarity.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for **2-Iodo-5-(m-tolyl)oxazole**, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Procedure:

- Add approximately 10-20 mg of **2-Iodo-5-(m-tolyl)oxazole** to a small test tube.
- Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.
- After each addition, vortex or vigorously shake the test tube for 30-60 seconds.
- Visually inspect the solution for the presence of undissolved solid against a dark background.
- Record the compound as:
 - Soluble: If the entire solid dissolves.
 - Sparingly Soluble: If a small portion of the solid dissolves.
 - Insoluble: If no significant amount of the solid dissolves.
- Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, nonpolar).^[2]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.^[3]

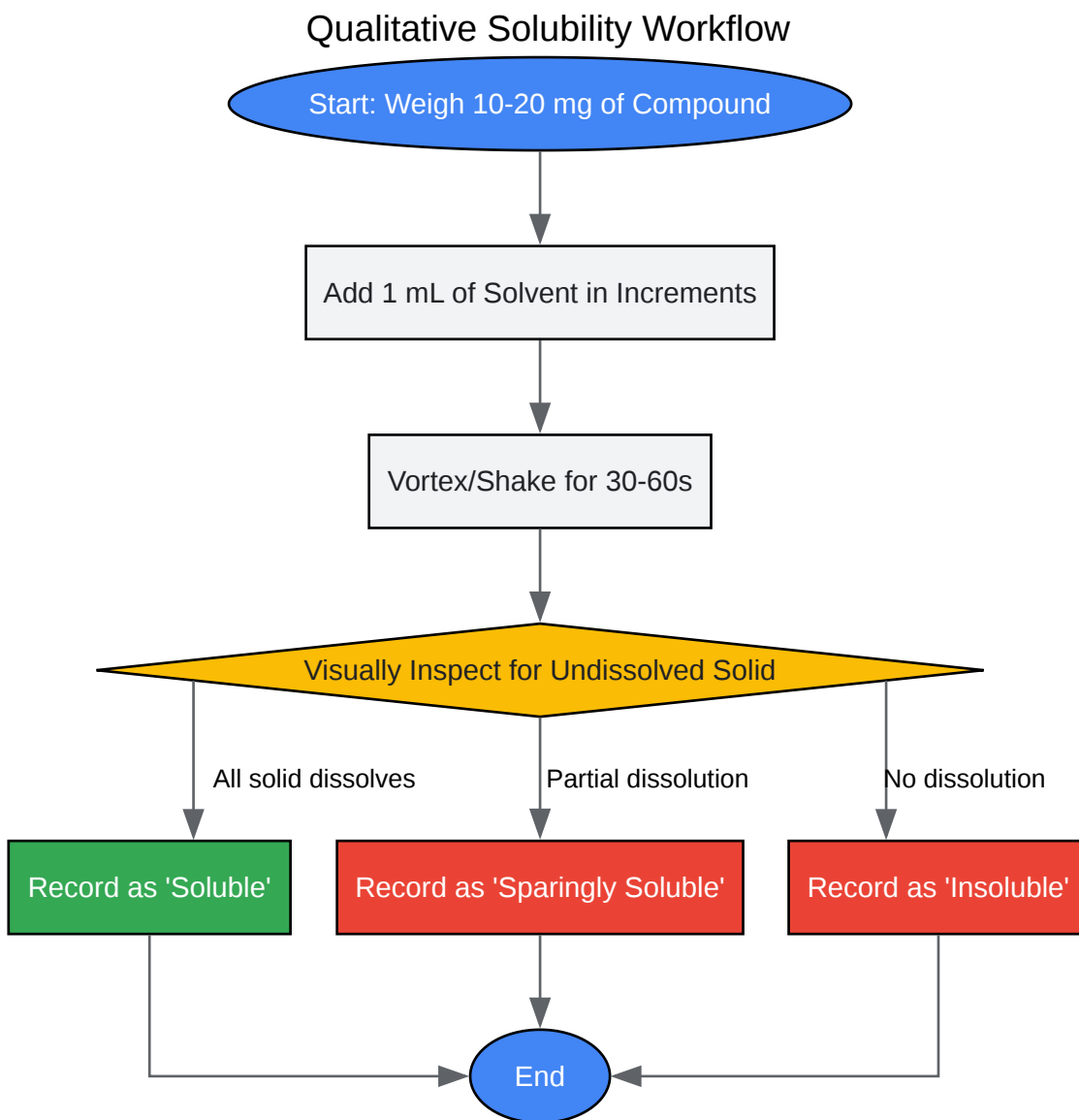
Procedure:

- Prepare a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL).

- Add an excess amount of **2-Iodo-5-(m-tolyl)oxazole** to each vial to ensure that a saturated solution is formed in equilibrium with the solid phase.^[3]
- Seal the vials to prevent solvent evaporation.
- Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
- After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a syringe filter) to avoid transferring any undissolved solid.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
- Determine the concentration of **2-Iodo-5-(m-tolyl)oxazole** in the diluted sample using a pre-established calibration curve.
- Calculate the original solubility in the solvent, expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

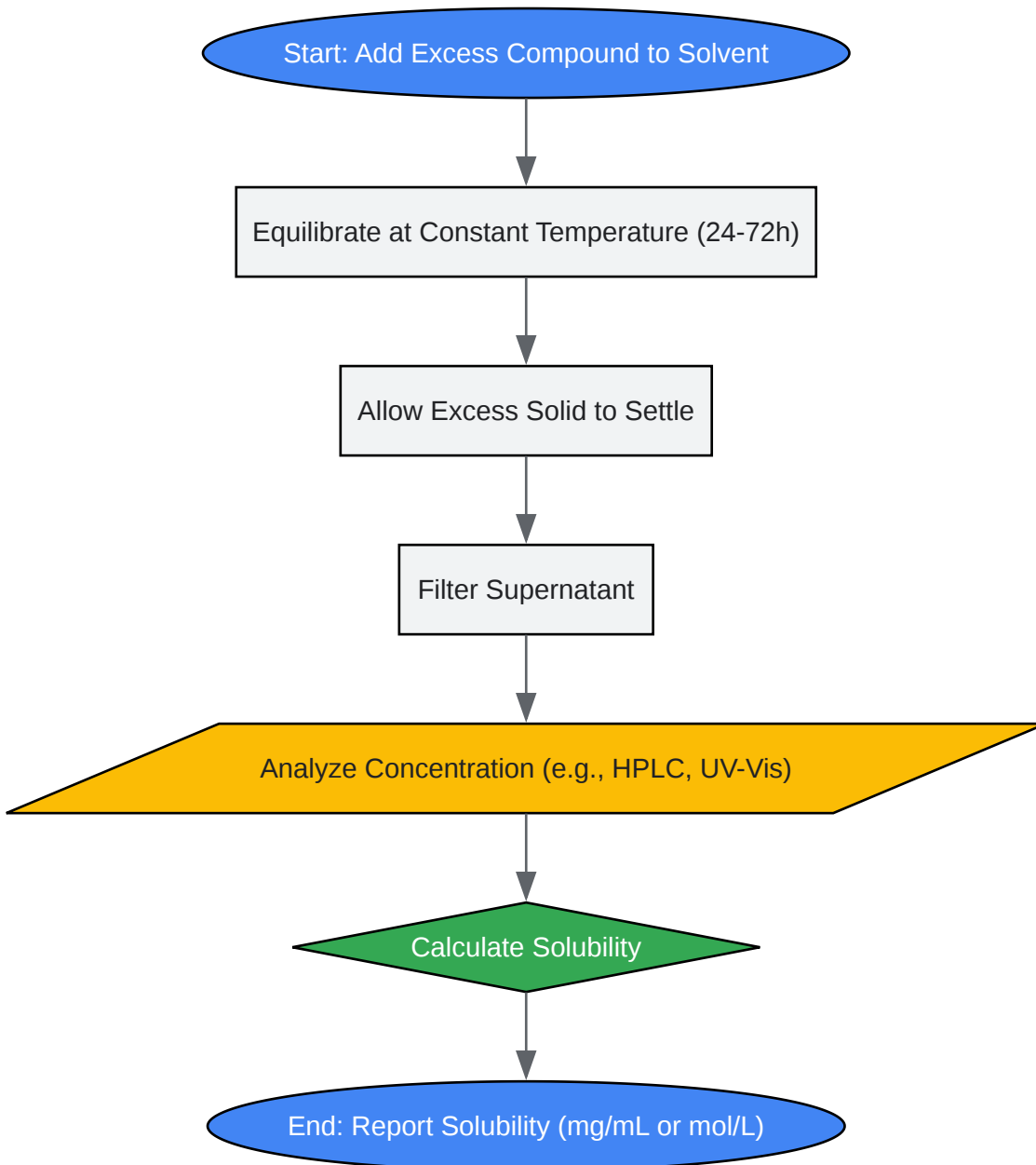
The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility (Shake-Flask) Workflow



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